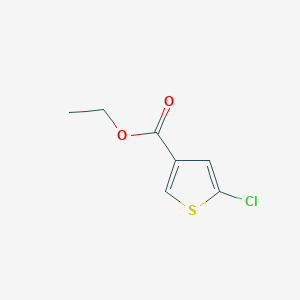
2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol
Descripción general
Descripción
2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C7H13F2NO. It has a molecular weight of 165.18 . The compound is also known as this compound hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H13F2NO.ClH/c8-7(9)2-1-3-10(6-7)4-5-11;/h11H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound has a predicted density of 1.17±0.1 g/cm3 and a predicted boiling point of 214.3±40.0 °C . It is a solid substance .Aplicaciones Científicas De Investigación
Downstream Processing of Biologically Produced Diols
Biologically produced diols such as 1,3-propanediol and 2,3-butanediol have wide-ranging applications and their separation from fermentation broth constitutes a significant cost factor. Various methods like evaporation, distillation, and membrane filtration are studied for their recovery and purification, highlighting the need for improved yield, purity, and energy efficiency in downstream processing (Xiu & Zeng, 2008).
Ionic Liquid Membranes for Gas Separations
Supported ionic liquid membranes (SILMs) show superior performance over standard polymers for gas separations such as CO2/N2 and CO2/CH4, underlining the potential of room temperature ionic liquids (RTILs) in developing new SILMs. This research suggests a reevaluation of SILM benchmarks and a focus on SILMs derived from RTILs with smaller molar volumes for future research (Scovazzo, 2009).
Acidolysis of Lignin Model Compounds
The acidolysis of non-phenolic β-O-4-type lignin model compounds offers insights into the cleavage mechanisms of lignin structures, which is crucial for lignin valorization and the production of valuable biochemicals. The presence of γ-hydroxymethyl groups significantly influences the reaction pathways and mechanisms, presenting opportunities for advancing lignin depolymerization technologies (Yokoyama, 2015).
Gas Chromatography in Flavor Characterization
The use of gas chromatography to characterize the mushroom-like flavor of Melittis melissophyllum highlights the role of specific compounds like 1-octen-3-ol in defining the aroma profile of foods and plants. This methodology can be adapted to investigate the volatile profiles of various substances, potentially including those related to "2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol" (Maggi, Papa, & Vittori, 2012).
Propiedades
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)2-1-3-10(6-7)4-5-11/h11H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCENVODZJRZVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide](/img/structure/B3112383.png)












![tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B3112484.png)